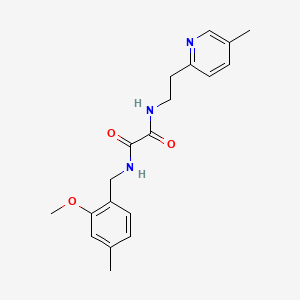

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-methoxy-4-methylphenyl)methyl]-N-[2-(5-methylpyridin-2-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-4-6-15(17(10-13)25-3)12-22-19(24)18(23)20-9-8-16-7-5-14(2)11-21-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMDCNCFVKXNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=NC=C(C=C2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225505 | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; Savoury, meat-like aroma | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1747/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1747/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

745047-94-3 | |

| Record name | N1-[(2-Methoxy-4-methylphenyl)methyl]-N2-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745047-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50H0N03SQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

physicochemical properties of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

An In-Depth Technical Guide to the Physicochemical Properties of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 745047-94-3). While primarily recognized as a savory, meat-like flavoring agent in the food industry, its molecular structure possesses features commonly encountered in medicinal chemistry, making a thorough physicochemical characterization essential for any advanced application, including safety, formulation, and potential bioactivity studies.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's identity, solid-state characteristics, and solution behavior. We delve into the causality behind experimental choices for determining these properties, presenting self-validating protocols and linking each property to its potential impact on the molecule's performance and developability.

Introduction and Molecular Identity

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide is a synthetic compound designated by the Flavor and Extract Manufacturers Association (FEMA) as number 4234 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as number 1769.[1][2] Its primary documented application is as a flavoring agent.

A comprehensive understanding of a molecule's physicochemical properties is a mandatory prerequisite in modern drug discovery and development.[3][4] These fundamental characteristics—including solubility, lipophilicity (LogP), and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Poor physicochemical properties are a leading cause of compound attrition during development.[3] Therefore, rigorous characterization is the first step in de-risking a molecule for further study.[6] This guide establishes the known properties of this molecule and outlines the critical experimental methodologies required to build a complete profile.

Key Identifiers:

-

Chemical Name: N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide[2]

-

Structure:

-

(Image of the chemical structure would be placed here in a formal whitepaper)

-

Core Physicochemical Properties

The journey from a synthesized powder to a functional ingredient or therapeutic agent is dictated by its physical and chemical nature. This section details the foundational properties of the molecule.

Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) or functional molecule is critical, as it dictates stability, dissolution rate, and manufacturability.[8][9][10] Many organic molecules can exist in multiple crystalline forms, known as polymorphs, each possessing a unique set of physical properties.[9]

-

Physical Form: The compound is described as an off-white powder.[2]

-

Melting Point: The reported melting point is 132-133 °C.[2] This relatively sharp melting point suggests a crystalline solid, which is a crucial attribute for purity and stability.

-

Crystallinity and Polymorphism: While its melting point suggests crystallinity, no public data exists on polymorphic screening. The existence of different polymorphs could significantly alter solubility and bioavailability.[9] Therefore, a comprehensive solid-state characterization is a primary requirement for any development program.[11]

Workflow for Comprehensive Solid-State Analysis

The following diagram outlines a standard workflow for characterizing the solid state of a new chemical entity, ensuring the most stable and suitable form is selected for development.

References

- 1. femaflavor.org [femaflavor.org]

- 2. Food safety and quality: details [fao.org]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pacelabs.com [pacelabs.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. alfatestlab.com [alfatestlab.com]

- 9. wishrutpharma.com [wishrutpharma.com]

- 10. agnopharma.com [agnopharma.com]

- 11. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide CAS number 745047-94-3

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of a Selective BTK Inhibitor

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, with the CAS number 745047-94-3, is more commonly known in the scientific community as GDC-0834. This small molecule emerged from a dedicated search for potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2] The rationale behind targeting BTK lies in its pivotal role in the development, differentiation, and proliferation of B-lineage cells, making it an attractive therapeutic target for autoimmune diseases like rheumatoid arthritis and various B-cell malignancies.[1][3] GDC-0834 was developed as a clinical candidate with improved pharmacokinetic properties over its predecessor, CGI-1746.[1][4] This guide provides a comprehensive technical overview of GDC-0834, from its mechanism of action and preclinical efficacy to the metabolic challenges that ultimately led to the termination of its clinical development.

Physicochemical Properties of GDC-0834

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development and application in research.

| Property | Value | Source |

| CAS Number | 745047-94-3 | [5] |

| Molecular Formula | C19H23N3O3 | [4] |

| Molecular Weight | 341.41 g/mol | [4] |

| Appearance | Solid, light yellow to yellow powder | [4] |

| Solubility | Soluble in DMSO (≥ 32 mg/mL) | [4] |

Mechanism of Action: Potent and Selective Inhibition of Bruton's Tyrosine Kinase

GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of Bruton's tyrosine kinase.[3] Its mechanism of action is centered on the blockade of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell survival and proliferation.

The BTK Signaling Cascade

The binding of an antigen to the B-cell receptor initiates a signaling cascade that is fundamental for B-cell activation. This process involves the phosphorylation of key downstream signaling molecules. BTK is a central player in this cascade. Upon BCR activation, BTK is recruited to the cell membrane and is itself phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the mobilization of intracellular calcium and the activation of transcription factors that drive B-cell proliferation and survival.

By inhibiting BTK, GDC-0834 effectively halts this signaling cascade, preventing B-cell activation and proliferation. This mechanism provides the therapeutic rationale for its investigation in B-cell-driven autoimmune diseases and cancers.

Visualizing the BTK Signaling Pathway and the Impact of GDC-0834

Caption: The BTK signaling pathway and the inhibitory action of GDC-0834.

Potency and Selectivity

GDC-0834 demonstrated high potency in both biochemical and cellular assays.[3]

| Assay Type | IC50 |

| Biochemical (BTK enzyme) | 5.9 nM |

| Cellular | 6.4 nM |

The in vivo efficacy of GDC-0834 was also confirmed through the dose-dependent inhibition of BTK phosphorylation (pBTK) in preclinical models.[3] In mice, oral administration of 100-150 mg/kg of GDC-0834 resulted in near-complete inhibition of pBTK levels in the blood.[3] In a rat model of collagen-induced arthritis, the IC50 for pBTK inhibition in blood was determined to be 5.6 µM.[3]

Synthesis of GDC-0834

While a detailed, step-by-step synthesis protocol for GDC-0834 is not publicly available in the reviewed literature, the general synthetic approach for this class of compounds involves the coupling of key intermediates. The structure of GDC-0834, N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, suggests a synthesis strategy involving the formation of an oxalamide bond between two primary amine-containing fragments: 2-methoxy-4-methylbenzylamine and 2-(5-methylpyridin-2-yl)ethan-1-amine.

A plausible, though not definitively published, synthetic route would likely involve the reaction of one of the amine fragments with an oxalyl chloride derivative to form an intermediate mono-amide, which is then reacted with the second amine to form the final oxalamide product. The chirality of the final compound, if applicable, would be introduced through the use of a chiral starting material or through chiral resolution.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize GDC-0834.

BTK Biochemical Inhibition Assay (Lanthascreen™ Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by BTK. Inhibition of BTK results in a decrease in the phosphorylated product, which is detected using a terbium-labeled antibody that specifically binds to the phosphorylated substrate, leading to a FRET (Förster Resonance Energy Transfer) signal.

Step-by-Step Methodology:

-

Prepare a dilution series of GDC-0834 in DMSO.

-

In a 384-well plate, add the purified BTK enzyme, the fluorescein-labeled peptide substrate, and ATP.

-

Add the diluted GDC-0834 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction by adding a solution containing a terbium-labeled anti-phosphopeptide antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a suitable plate reader using a 340 nm excitation wavelength and measuring emission at 495 nm and 520 nm.[3]

-

Calculate the ratio of the emission signals and plot the percentage of inhibition against the logarithm of the GDC-0834 concentration to determine the IC50 value.

Cellular BTK Phosphorylation Assay

This assay measures the ability of a compound to inhibit BTK phosphorylation within a cellular context.

Principle: B-cells are stimulated to activate the BCR signaling pathway, leading to the phosphorylation of BTK. The levels of phosphorylated BTK (pBTK) are then measured, typically by Western blot or ELISA, in the presence and absence of the inhibitor.

Step-by-Step Methodology:

-

Culture a suitable B-cell line (e.g., Ramos cells) under standard conditions.

-

Pre-incubate the cells with a dilution series of GDC-0834 or DMSO for a specified period.

-

Stimulate the cells with an appropriate BCR agonist (e.g., anti-IgM antibody) to induce BTK phosphorylation.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blot).

-

Probe the membrane with primary antibodies specific for phosphorylated BTK (pBTK) and total BTK.

-

Incubate with appropriate secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).

-

Detect the signal and quantify the band intensities.

-

Normalize the pBTK signal to the total BTK signal for each sample.

-

Calculate the percentage of inhibition of BTK phosphorylation relative to the stimulated vehicle control and determine the IC50 value.

Aldehyde Oxidase (AO) Mediated Metabolism Assay

This assay determines the susceptibility of a compound to metabolism by aldehyde oxidase.

Principle: The test compound is incubated with liver cytosol, which is rich in AO. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Methodology:

-

Prepare human liver cytosol.

-

Prepare a solution of GDC-0834 in a suitable buffer.

-

Initiate the reaction by adding the liver cytosol to the GDC-0834 solution and incubate at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of GDC-0834.

-

Plot the natural logarithm of the remaining GDC-0834 concentration versus time to determine the rate of metabolism.

Preclinical Efficacy in a Model of Rheumatoid Arthritis

GDC-0834 demonstrated significant efficacy in a rat model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.[3]

Collagen-Induced Arthritis (CIA) Model Workflow

Caption: Workflow for the rat collagen-induced arthritis (CIA) model.

In this model, oral administration of GDC-0834 resulted in a dose-dependent reduction in ankle swelling and an improvement in the morphological pathology of the joints.[3] Dosing regimens of 30-100 mg/kg were shown to be effective.[3]

The Achilles' Heel: Rapid Metabolism by Aldehyde Oxidase

Despite its promising preclinical profile, the development of GDC-0834 was halted due to its rapid metabolism in humans.[1][2] This metabolic instability was not predicted by preclinical studies in animal models, highlighting a significant species difference in drug metabolism.

The primary metabolic pathway for GDC-0834 in humans is the hydrolysis of its amide bond, a reaction catalyzed by aldehyde oxidase (AO), a cytosolic enzyme highly expressed in the human liver.[2] This hydrolysis leads to the formation of an inactive metabolite, referred to as M1.[2]

Species Differences in GDC-0834 Metabolism

In vitro studies using liver microsomes and hepatocytes revealed a stark contrast in the rate of amide hydrolysis between humans and preclinical species.[2][5]

| Species | GDC-0834 Turnover in Hepatocytes (3 hours) |

| Human | 80% |

| Mouse | 56% |

| Cynomolgus Monkey | 53% |

| Rat | 20% |

| Dog | 17% |

Furthermore, kinetic studies of M1 formation in liver microsomes demonstrated that while the Michaelis-Menten constant (Km) was similar across species, the maximum rate of formation (Vmax) was substantially higher in humans.[2] Consequently, the intrinsic clearance (Vmax/Km) for M1 formation was 23- to 169-fold higher in humans compared to rats, dogs, and monkeys.[2]

These in vitro findings were tragically confirmed in a single-dose human clinical trial. Following oral administration of GDC-0834 to healthy volunteers, plasma concentrations of the parent drug were below the limit of quantitation (<1 ng/mL).[2][5] In contrast, substantial levels of the inactive metabolite M1 were detected.[2][5]

Conclusion: A Cautionary Tale in Drug Development

The story of GDC-0834 serves as a powerful case study in drug development, underscoring the critical importance of understanding inter-species differences in drug metabolism. While GDC-0834 exhibited excellent potency, selectivity, and preclinical efficacy, its unforeseen rapid clearance in humans by aldehyde oxidase rendered it unsuitable as a therapeutic agent. The insights gained from the investigation of GDC-0834's metabolic fate have undoubtedly informed the development of subsequent generations of BTK inhibitors, emphasizing the need for early and thorough evaluation of metabolic stability across species, particularly for non-cytochrome P450-mediated pathways. This in-depth technical guide provides a comprehensive retrospective on a compound that, while not clinically successful, has contributed valuable knowledge to the field of drug discovery and development.

References

-

Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. [Link]

-

Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. [Link]

-

Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. [Link]

-

Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. [Link]

Sources

- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Document: Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. (CHEMBL3400008) - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

Spectroscopic Blueprint of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide: A Technical Guide

Introduction

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide is a complex organic molecule with potential applications in the fields of medicinal chemistry and drug development. Its structural elucidation is paramount for understanding its chemical properties, reactivity, and potential biological activity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound. As a self-validating system, this document details not only the spectral data but also the underlying principles and experimental protocols, ensuring researchers, scientists, and drug development professionals can confidently interpret and utilize this information.

Due to the limited availability of publicly accessible, raw experimental data for this specific molecule, this guide presents a robust, predicted spectroscopic profile. These predictions are grounded in established principles of chemical spectroscopy and are supported by data from structurally analogous compounds, ensuring a high degree of scientific integrity.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, with the molecular formula C₁₉H₂₃N₃O₃ and a molecular weight of 341.41 g/mol [1], is characterized by three key moieties: a 2-methoxy-4-methylbenzyl group, an oxalamide linker, and a 2-(5-methylpyridin-2-yl)ethyl group. Each of these components contributes distinct signals in the various spectroscopic analyses.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are presented below, based on the analysis of its structural components.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid column is of sufficient height to be within the detection region of the NMR probe.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, well-resolved peaks.

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | Pyridine H-6 |

| ~7.50 | d | 1H | Pyridine H-4 |

| ~7.15 | d | 1H | Benzyl H-6 |

| ~7.10 | d | 1H | Pyridine H-3 |

| ~6.70 | d | 1H | Benzyl H-5 |

| ~6.65 | s | 1H | Benzyl H-3 |

| ~4.40 | d | 2H | Benzyl-CH₂-NH |

| ~3.80 | s | 3H | OCH₃ |

| ~3.60 | q | 2H | Pyridyl-CH₂-CH₂-NH |

| ~3.00 | t | 2H | Pyridyl-CH₂-CH₂-NH |

| ~2.30 | s | 3H | Pyridine-CH₃ |

| ~2.25 | s | 3H | Benzyl-CH₃ |

| ~8.0 (broad) | s | 1H | NH (benzyl side) |

| ~7.8 (broad) | s | 1H | NH (pyridyl side) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0, ~159.5 | Oxalamide C=O |

| ~158.0 | Benzyl C-2 (C-OCH₃) |

| ~156.0 | Pyridine C-2 |

| ~148.0 | Pyridine C-6 |

| ~138.0 | Pyridine C-4 |

| ~137.0 | Benzyl C-4 (C-CH₃) |

| ~132.0 | Pyridine C-5 |

| ~129.0 | Benzyl C-6 |

| ~124.0 | Pyridine C-3 |

| ~120.0 | Benzyl C-1 |

| ~115.0 | Benzyl C-5 |

| ~105.0 | Benzyl C-3 |

| ~55.0 | OCH₃ |

| ~43.0 | Benzyl-CH₂-NH |

| ~40.0 | Pyridyl-CH₂-CH₂-NH |

| ~36.0 | Pyridyl-CH₂-CH₂-NH |

| ~21.0 | Benzyl-CH₃ |

| ~18.0 | Pyridine-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[3]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretching (amide) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching |

| ~1670 | Strong | Amide I band (C=O stretching) |

| ~1540 | Strong | Amide II band (N-H bending and C-N stretching) |

| 1580, 1480, 1440 | Medium | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-CH₃ stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[4][5]

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Mass Spectrum Data (EI-MS)

| m/z | Predicted Fragment Ion |

| 341 | Molecular ion [M]⁺• |

| 150 | [CH₃OC₆H₃(CH₃)CH₂NH]⁺ |

| 135 | [CH₃OC₆H₃(CH₃)CH₂]⁺ (2-Methoxy-4-methylbenzyl cation) |

| 135 | [CH₂(CH₂)C₅H₃N(CH₃)]⁺ |

| 120 | [CH=CHC₅H₃N(CH₃)]⁺• |

| 106 | [C₅H₃N(CH₃)CH₂]⁺ |

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for the identification and characterization of this molecule. The interpretations are based on fundamental spectroscopic principles and data from analogous structures, ensuring a high level of scientific rigor. This guide serves as a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into the properties and potential applications of this compound.

References

-

Global Substance Registration System. N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE. Available at: [Link]

-

Flavor Extract Manufacturers Association (FEMA). N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE. Available at: [Link]

-

The Good Scents Company. N1-(2-methoxy-4-methyl benzyl)-N2-2(2-(5-methyl pyridin-2-yl)ethyl) oxalamide. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link]

-

Emerald Cloud Lab. ExperimentIRSpectroscopy Documentation. Available at: [Link]

-

Seton Hall University. 200 MHz MR SOP manual. Available at: [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

PubChem. 2-Methoxybenzylamine. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. Online Edition: "Specifications for Flavourings". Available at: [Link]

-

AZoM. Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link]

-

Shimadzu. Please explain the principles, advantages, and disadvantages of EI. Available at: [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. Available at: [Link]

-

NIST WebBook. 2-Methoxybenzylamine. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. Available at: [Link]

-

ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available at: [Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Introduction

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, a compound identified in applications such as flavoring agents, presents a unique challenge in pharmaceutical and chemical development due to the limited availability of public data on its physicochemical properties.[1][2][3] Understanding its solubility in various organic solvents is a critical first step in a multitude of processes, including synthesis purification, formulation development, and analytical method design. Low solubility can impede bioavailability and lead to unreliable results in in vitro testing.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this specific compound. It moves beyond a simple listing of data, instead focusing on the foundational principles, predictive analysis, and a robust experimental protocol. We will explore the causal relationships between molecular structure and solubility, detail a self-validating experimental workflow, and provide tools for accurate data interpretation.

Part 1: Theoretical Assessment and Predictive Analysis

Before any empirical testing, a thorough analysis of the molecule's structure can provide strong indicators of its likely solubility behavior. This predictive step is crucial for designing an efficient and targeted experimental plan. The core principle guiding this analysis is the adage "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6]

Molecular Structure and Physicochemical Properties

The target molecule, N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, possesses several key functional groups that dictate its interactions with solvents.

Structural Features Influencing Solubility:

-

Amide Groups (-C(O)NH-): The two amide linkages in the oxalamide core are polar and can act as both hydrogen bond donors and acceptors.

-

Pyridine Ring: A heterocyclic aromatic amine, the pyridine ring is moderately polar.

-

Methoxybenzyl Group: This portion contains a polar ether group (-OCH₃) but is dominated by a largely non-polar aromatic ring and a methyl group.

-

Carbon Skeleton: The ethyl and benzyl spacers contribute to the molecule's non-polar character.

The presence of both polar (amides, pyridine, ether) and non-polar (aromatic rings, alkyl groups) regions suggests that the molecule will exhibit varied solubility across a spectrum of organic solvents.[8][9][10]

In Silico Prediction of Solubility-Related Parameters

Computational tools can offer quantitative predictions of a molecule's behavior.[11][12] Two of the most valuable parameters for solubility are the partition coefficient (LogP) and the Polar Surface Area (PSA).

-

LogP (Octanol-Water Partition Coefficient): This value measures a compound's lipophilicity (hydrophobicity). A positive LogP indicates a preference for a non-polar (organic) environment, while a negative value suggests hydrophilicity.[13][14][15] For oral drug absorption, a LogP value between 1.35 and 1.8 is often considered ideal.[15]

-

Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good indicator of a drug's ability to permeate cell membranes.

Rationale for Solvent Selection

Based on the structural analysis, a panel of organic solvents should be selected to cover a wide range of polarities. This ensures a comprehensive solubility profile. The solvents are categorized as non-polar, polar aprotic, and polar protic.

| Solvent Category | Example Solvents | Relative Polarity | Rationale for Inclusion |

| Non-Polar | Hexane, Toluene, Diethyl Ether | 0.009 - 0.117 | To test the solubility driven by the non-polar aromatic and alkyl portions of the molecule.[16][17] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | 0.207 - 0.444 | These solvents cannot donate hydrogen bonds but have dipoles that can interact with the polar groups of the solute.[16][17] |

| Polar Protic | Methanol, Ethanol, Isopropanol | 0.546 - 0.762 | These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the amide groups.[16][17] |

Part 2: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[18][19][20] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a thermodynamically stable value is obtained.[21]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with checks and controls to ensure data integrity.

Materials:

-

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (solid, purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated positive-displacement pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of labeled glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[18]

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for at least 24 hours to ensure a true thermodynamic equilibrium is reached.[4][21] The pH should be verified at the beginning and end of the experiment if aqueous buffers are used.[18][20]

-

Phase Separation: After incubation, remove the vials and allow them to stand for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For an extra level of certainty, the supernatant can be filtered through a chemically-resistant 0.22 µm syringe filter.

-

Dilution: Prepare a dilution series of the supernatant in a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UPLC-MS method. The concentration of the compound in the saturated solution is determined by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the concentration determined from the calibration curve by the dilution factor. Express the final solubility in units such as mg/mL and mol/L.

Part 3: Data Presentation and Interpretation

Organizing the experimental results in a clear, structured format is essential for comparison and interpretation.

Quantitative Solubility Data

The results of the experimental determination should be summarized in a table that allows for easy comparison across different solvents.

| Solvent | Solvent Type | Relative Polarity | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Hexane | Non-Polar | 0.009 | [Experimental Data] | [Calculated Data] |

| Toluene | Non-Polar | 0.099 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Polar Aprotic | 0.309 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 0.355 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | 0.460 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 0.654 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 0.762 | [Experimental Data] | [Calculated Data] |

| DMSO | Polar Aprotic | 0.444 | [Experimental Data] | [Calculated Data] |

(Note: Relative polarity values are sourced from Christian Reichardt's "Solvents and Solvent Effects in Organic Chemistry".)[16][17]

Interpretation of Results

The experimental data should be analyzed in the context of the initial theoretical assessment.

-

Correlation with Polarity: Analyze the trend between solvent polarity and the measured solubility. Given the molecule's structure, it is hypothesized that solubility will be significant in moderately polar to polar aprotic solvents like DCM, Acetone, and THF, which can effectively solvate both the polar and non-polar regions of the molecule.

-

Role of Hydrogen Bonding: Compare the solubility in polar aprotic solvents (like Acetone) versus polar protic solvents (like Ethanol). Higher solubility in protic solvents would indicate that the hydrogen bonding interactions with the amide groups are a dominant factor in the dissolution process.

-

Extremes of Polarity: The compound is expected to have lower solubility in highly non-polar solvents like hexane, which cannot effectively interact with the polar amide and pyridine functionalities. A preliminary report notes the compound is soluble in non-polar organic solvents and sparingly soluble in ethanol.[1] This suggests the non-polar characteristics of the molecule play a significant role.

Conclusion

Determining the solubility of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide requires a systematic approach that combines theoretical prediction with rigorous experimental validation. By first analyzing the molecular structure to inform solvent selection and then employing the robust shake-flask method, researchers can generate reliable and accurate thermodynamic solubility data. This information is foundational for all subsequent stages of development, from optimizing reaction conditions and purification strategies to designing effective formulations for preclinical and clinical evaluation. The framework presented in this guide provides a comprehensive and scientifically sound pathway to achieving this critical characterization.

References

- 1. Food safety and quality: details [fao.org]

- 2. femaflavor.org [femaflavor.org]

- 3. N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE [drugfuture.com]

- 4. enamine.net [enamine.net]

- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 13. biotage.com [biotage.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. acdlabs.com [acdlabs.com]

- 16. chem.rochester.edu [chem.rochester.edu]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. who.int [who.int]

- 21. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-Depth Technical Guide to the Potential Biological Targets of Substituted Oxalamides

Abstract

The oxalamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This guide provides a comprehensive technical overview of the known and potential molecular targets of substituted oxalamides, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions, from enzymatic inhibition to modulation of protein-protein interfaces, and provide detailed, field-proven experimental workflows for target identification and validation. This document is structured to serve as both a foundational knowledge base and a practical laboratory resource, empowering researchers to effectively explore and exploit the therapeutic potential of this promising class of compounds.

Introduction: The Oxalamide Scaffold in Drug Discovery

Substituted oxalamides are organic compounds characterized by a central N,N'-disubstituted oxalamide core. This deceptively simple motif offers a unique combination of structural rigidity and conformational flexibility, conferred by the planar amide bonds and the rotatable C-C bond. This structural feature allows for the precise spatial orientation of various substituent groups, enabling high-affinity and specific interactions with the binding pockets of a wide range of biological macromolecules. The oxalamide backbone is also a rich source of hydrogen bond donors and acceptors, further contributing to its ability to form stable complexes with protein targets.

The therapeutic potential of substituted oxalamides is broad, with compounds being investigated as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. This guide will systematically explore the key biological targets that have been identified for this versatile chemical class.

Key Biological Targets of Substituted Oxalamides

The known biological targets of substituted oxalamides are diverse and can be broadly categorized into enzymes, cytoskeletal proteins, and potentially ion channels and targets in neurodegenerative diseases.

Enzymes

The ability of the oxalamide scaffold to present functional groups in a defined three-dimensional space makes it an excellent starting point for the design of potent and selective enzyme inhibitors.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. By depleting local tryptophan concentrations and producing immunomodulatory kynurenine metabolites, IDO1-expressing tumor cells create an immunosuppressive microenvironment that allows them to evade T-cell mediated destruction.

Substituted oxalamides have been successfully developed as potent, heme-displacing IDO1 inhibitors.[1] These compounds are designed to occupy the active site of the enzyme, preventing the binding of tryptophan and thereby blocking its catalytic activity. The inhibition of IDO1 by these oxalamide derivatives has been shown to restore T-cell proliferation and function, making them promising candidates for cancer immunotherapy, particularly in combination with other checkpoint inhibitors.[1]

Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells. Inhibition of neuraminidase activity prevents viral spread and is a clinically validated strategy for the treatment of influenza. Structure-based drug design has led to the development of oxalamide derivatives that act as potent neuraminidase inhibitors. These compounds are designed to mimic the natural substrate of the enzyme, sialic acid, and form strong interactions with key residues in the active site, thereby blocking its function.

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. In many cancer cells, there is a metabolic shift towards increased glycolysis even in the presence of oxygen (the Warburg effect), making LDH a potential target for anticancer therapy. Oxalamide derivatives have been investigated as inhibitors of LDH, with the aim of disrupting the metabolic activity of cancer cells and inducing cell death.

Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with the regulation of pH in the tumor microenvironment. The acidic extracellular pH of tumors is a hallmark of cancer and contributes to tumor invasion, metastasis, and resistance to therapy. By inhibiting CAIX, it is possible to disrupt the pH regulation in tumor cells, leading to increased intracellular acidification and subsequent cell death. Sulfonamide-containing oxalamide derivatives have been explored as potent and selective inhibitors of CAIX.

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. Substituted oxalamides have been designed as selective FXIa inhibitors, demonstrating the scaffold's utility in targeting proteases involved in coagulation.

Cytoskeletal Proteins

Tubulin is the protein subunit of microtubules, which are dynamic polymers that are essential components of the cytoskeleton. Microtubules play a critical role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a well-established and effective strategy for cancer chemotherapy.

Several indole-based oxalamide derivatives have been identified as potent inhibitors of tubulin polymerization.[2][3] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[2] The ability to specifically target tubulin polymerization highlights the potential of substituted oxalamides as a source of novel anticancer agents.

Potential Targets in Neurodegenerative Diseases

The structural features of oxalamides also make them intriguing candidates for targeting proteins implicated in neurodegenerative disorders.

In Alzheimer's disease, the decline in the neurotransmitter acetylcholine is a key pathological feature. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase acetylcholine levels in the brain, offering symptomatic relief. Some oxalamide derivatives have been designed and evaluated as inhibitors of these cholinesterases.[4]

Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of substituted oxalamides require a multi-faceted approach, combining computational methods with a suite of biochemical and cell-based assays.

Initial Target Identification: In Silico Approaches

The journey of identifying a biological target for a novel substituted oxalamide often begins with computational methods.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a library of oxalamide derivatives, docking studies against a panel of known biological targets can help prioritize which compounds to synthesize and test.

-

Virtual Screening: Large databases of chemical compounds can be computationally screened against a specific target to identify potential hits. This approach can be used to identify novel oxalamide-based modulators for a target of interest.

-

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model can be built based on a known active oxalamide and used to search for other compounds with similar properties.

Biochemical Assays for Target Engagement and Potency

Once potential targets have been identified, direct evidence of binding and functional modulation is required. Biochemical assays, using purified proteins, are the gold standard for this purpose.

When setting up an enzyme inhibition assay, a critical decision is whether to use an endpoint or a kinetic format.

-

Endpoint Assays: These assays measure the total amount of product formed after a fixed period.[5] They are generally simpler, more cost-effective, and well-suited for high-throughput screening (HTS) of large compound libraries to quickly identify initial hits.[6][7]

-

Kinetic Assays: These assays continuously monitor the reaction over time, providing real-time data on the rate of product formation.[5][6] Kinetic assays are essential for detailed mechanistic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive) and calculating kinetic parameters like Ki. They are crucial for lead optimization, as they can reveal time-dependent inhibition or slow-binding behavior that might be missed in an endpoint assay.[7]

This protocol describes a cell-free, absorbance-based assay to determine the inhibitory activity of substituted oxalamides against purified human IDO1.

Principle: The assay measures the production of kynurenine from tryptophan. The reaction is terminated, and N-formylkynurenine is hydrolyzed to kynurenine, which then reacts with p-dimethylaminobenzaldehyde (DMAB) to produce a colored product that can be quantified spectrophotometrically at 480 nm.

Materials:

-

Purified recombinant human IDO1 enzyme

-

L-Tryptophan

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Assay buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

Reaction mixture: In assay buffer, prepare a solution containing 40 mM ascorbic acid, 20 µM methylene blue, and 200 µg/mL catalase.

-

Substrate solution: 800 µM L-tryptophan in assay buffer.

-

Test compounds: Prepare serial dilutions of the substituted oxalamide compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the reaction mixture to each well.

-

Add 2 µL of the test compound dilutions or vehicle control to the appropriate wells.

-

Add 23 µL of assay buffer.

-

To initiate the reaction, add 25 µL of the substrate solution to all wells.

-

Finally, add a pre-determined optimal concentration of IDO1 enzyme to all wells except the blank.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 20 µL of 30% (w/v) TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.

-

-

Data Acquisition:

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This protocol describes a fluorescence-based assay to assess the effect of substituted oxalamides on tubulin polymerization.

Principle: This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[8] Inhibitors of tubulin polymerization will decrease the rate and extent of this fluorescence increase. This method is generally more sensitive than absorbance-based turbidity assays.[9][10]

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Fluorescent reporter dye (e.g., DAPI)

-

Glycerol

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

96-well, black, flat-bottom plate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Prepare Reagents:

-

Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Add 5 µL of 10x concentrated test compound, positive controls (Nocodazole, Paclitaxel), or vehicle control to the appropriate wells.

-

-

Initiate Polymerization:

-

To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the fluorescence intensity (e.g., Ex/Em for DAPI: ~360 nm / ~450 nm) every minute for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Compare the curves of the test compounds to the vehicle control to determine if they inhibit or enhance tubulin polymerization.

-

Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass to quantify the effect of the compounds.

-

Cell-Based Assays for Cellular Efficacy and Mechanism of Action

While biochemical assays are crucial for confirming direct target engagement, cell-based assays are essential to determine if a compound is active in a more physiologically relevant context.

Several assays can be used to assess the cytotoxic or cytostatic effects of anticancer compounds. The choice of assay can influence the results, and it is often advisable to use more than one method.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. It is a widely used and cost-effective method. However, it can be influenced by compounds that affect cellular metabolism without necessarily causing cell death.[11][12]

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. It is a direct measure of cytotoxicity.[11][12] Comparing results from MTT and LDH assays can help to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. A compound that shows a potent effect in the MTT assay but a weak effect in the LDH assay is likely to be primarily cytostatic.

This protocol describes a standard MTT assay to evaluate the antiproliferative effects of substituted oxalamides on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the substituted oxalamide compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Biophysical Methods for Target Engagement and Kinetics

Biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction between a substituted oxalamide and its target protein.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., an oxalamide) to a ligand (e.g., the target protein) immobilized on a sensor chip in real-time. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n).

Target Validation in a Cellular Context

Confirming that the observed cellular effects of a substituted oxalamide are indeed due to its interaction with the intended target is a critical step.

-

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against heat-induced denaturation. By treating cells with a compound and then subjecting cell lysates to a temperature gradient, it is possible to determine if the compound binds to its target in the cellular environment.

-

Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help to validate that the cellular effects of the compound are dependent on the presence of the target.

-

Overexpression of a Resistant Mutant: If the binding site of the compound on the target is known, introducing a mutation that is predicted to disrupt binding can be used to show that cells expressing the mutant protein are less sensitive to the compound.

Visualization of Key Pathways and Workflows

Signaling Pathway: IDO1-Mediated Immune Suppression

Caption: IDO1 pathway and the mechanism of action of oxalamide inhibitors.

Experimental Workflow: Cell-Based Assay for Anticancer Drug Screening

Caption: Workflow for a cell-based anticancer drug screening assay (MTT).

Future Directions and Emerging Targets

The exploration of substituted oxalamides in drug discovery is an expanding field. While significant progress has been made in targeting enzymes and cytoskeletal proteins, several other areas warrant further investigation:

-

Ion Channels: The structural diversity of oxalamides suggests they could be developed as modulators of various ion channels, such as voltage-gated sodium, potassium, or calcium channels, which are important targets in pain, epilepsy, and cardiovascular diseases.[13][14][15][16][17] Further screening and electrophysiological studies are needed to explore this potential.

-

Protein-Protein Interactions (PPIs): The rigid yet adaptable nature of the oxalamide scaffold makes it suitable for designing inhibitors of PPIs, which are often characterized by large and shallow binding interfaces.

-

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important cancer targets. The oxalamide scaffold could serve as a starting point for the design of novel epigenetic modulators.

-

Multi-Target Ligands: For complex multifactorial diseases like Alzheimer's and Parkinson's, compounds that can modulate multiple targets simultaneously are highly desirable.[18][19][20][21] The versatility of the oxalamide scaffold could be leveraged to design such multi-target-directed ligands.

Conclusion

Substituted oxalamides represent a highly valuable and versatile class of compounds in modern drug discovery. Their ability to engage a wide range of biological targets, from metabolic enzymes and viral proteins to key components of the cellular cytoskeleton, underscores their significant therapeutic potential. This guide has provided a comprehensive overview of the known targets and a detailed framework of experimental methodologies for their identification and validation. By combining rational design with robust biochemical and cellular screening cascades, researchers can continue to unlock the full potential of the oxalamide scaffold in developing novel and effective therapies for a multitude of human diseases.

References

-

Diao, P., et al. (2020). Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(2), 126816. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6388. [Link]

-

Synapse, P. (2024). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Patsnap. [Link]

-

Hamill, O. P., et al. (1981). The patch clamp technique: principles and technical considerations. Journal of Veterinary Cardiology, 9(1), 25-37. [Link]

-

Gonzalez, J. E., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2603. [Link]

-

Hölzel Biotech. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). [Link]

-

Yilmaz, I., et al. (2018). Preparation, anticholinesterase activity, and docking study of new 2-butenediamide and oxalamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1021-1036. [Link]

-

Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Wikipedia. Patch clamp. [Link]

-

Okada, Y. (Ed.). (2015). Patch Clamp Techniques: From Beginning to Advanced Protocols. Springer. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

-

Diao, P., et al. (2020). Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Semantic Scholar. [Link]

-

Weyermann, J., et al. (2005). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Journal of ethnopharmacology, 102(1), 35-43. [Link]

-

Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? [Link]

-

Cañeda, M. A. (2023). What are the advantages and disadvantages of using endpoint and kinetic method, and which among them is preferred during analyte testing? ResearchGate. [Link]

-

PathoIndia. Kinetic Enzyme Assay. [Link]

-

Kroll, A., et al. (2014). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]

-

Ma, H. T., et al. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. Journal of biomolecular screening, 19(4), 598-608. [Link]

-

Steeneck, C., et al. (2021). Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorganic & medicinal chemistry, 31, 115975. [Link]

-

Gussio, R., et al. (1996). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Vitro Cell Dev Biol Anim, 32(6), 339-45. [Link]

-

Bondock, S., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3219. [Link]

-

Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147-152. [Link]

-

Khan, I., et al. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. International Journal of Biology and Biotechnology, 16(3), 593-600. [Link]

-

ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay? [Link]

-

Wang, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(18), 4138. [Link]

-

de Melo, B. S., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Pharmaceutics, 14(10), 2056. [Link]

-

Deuis, J. R., et al. (2017). Selective targeting of voltage-gated sodium channels to achieve analgesia: current status and future directions. Journal of medicinal chemistry, 60(14), 5979-6002. [Link]

-

Cummings, J. L. (2004). Novel targets for Alzheimer's disease treatment. Expert review of neurotherapeutics, 4(1), 51-61. [Link]

-

Bagal, S. K., et al. (2013). Targeting Voltage-Gated Sodium Channels for Pain Therapy. In Ion Channels as Therapeutic Targets, Part A (Vol. 102, pp. 1-52). Academic Press. [Link]

-

Gothwal, A., et al. (2022). Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways. Current neuropharmacology, 20(9), 1738-1755. [Link]

-

Singh, S., et al. (2021). Promising drug targets and associated therapeutic interventions in Parkinson's disease. Journal of Biosciences, 46(1), 1-17. [Link]

-

Yadav, P., & Kumar, R. (2023). Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. International Journal of Dental and Clinical Studies, 4(3), 01-07. [Link]

-

Jiang, D., & Ye, S. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 12, 765355. [Link]

-

Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current medicinal chemistry, 26(1), 122-140. [Link]

-

Kaczor, A. A., et al. (2018). Voltage gated sodium channels as drug discovery targets. Expert opinion on therapeutic targets, 22(11), 945-957. [Link]

-

Cummins, T. R., et al. (2007). Voltage-gated sodium channels: therapeutic targets for pain. The Journal of clinical investigation, 117(6), 1444-1447. [Link]

-

Moran, M. M., et al. (2009). Physiological functions and pharmacological targeting of transient receptor potential channels. Pharmacological reviews, 61(3), 327-397. [Link]

-

Agrawal, M., & Bisht, S. (2020). Current and emerging therapeutic targets of alzheimer's disease for the design of multi-target directed ligands. RSC medicinal chemistry, 11(11), 1245-1264. [Link]

-

Peng, G., et al. (2015). Transient Receptor Potential (TRP) Channels. In The TRP Channel Superfamily (pp. 119-141). Springer, Cham. [Link]

-

da Silva, T. A., et al. (2022). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Pharmaceuticals, 15(8), 957. [Link]

-

Bautista-Aguayo, M. A., et al. (2022). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules, 27(15), 4785. [Link]

-

Singh, A., et al. (2016). Emerging preclinical pharmacological targets for Parkinson's disease. Oncotarget, 7(23), 33698. [Link]

-

Kumar, S., et al. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology, 13, 866014. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Transient Receptor Potential channels (TRP). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 6. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]

- 7. assayquant.com [assayquant.com]

- 8. selectscience.net [selectscience.net]

- 9. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective targeting of voltage-gated sodium channels to achieve analgesia: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting voltage-gated sodium channels for pain therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Voltage gated sodium channels as drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Voltage-gated sodium channels: therapeutic targets for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Promising drug targets and associated therapeutic interventions in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current and emerging therapeutic targets of alzheimer's disease for the design of multi-target directed ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

in silico prediction of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide bioactivity

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Abstract